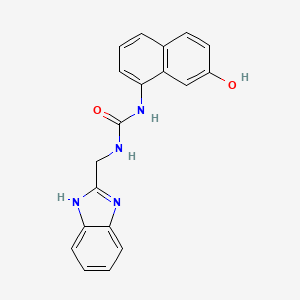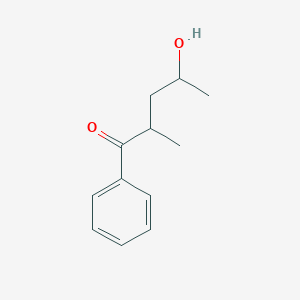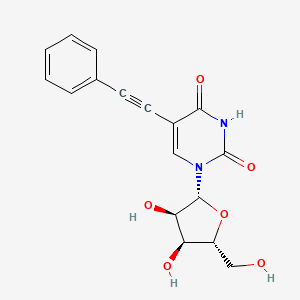
5-Amino-2-(trifluoromethylsulfonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(trifluoromethylsulfonyl)benzonitrile: is an organic compound with the molecular formula C8H5F3N2O2S It is characterized by the presence of an amino group, a trifluoromethylsulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors One common method involves the nitration of a suitable aromatic compound, followed by reduction to introduce the amino group The trifluoromethylsulfonyl group is then introduced through a sulfonylation reaction
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile can undergo oxidation to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethylsulfonyl group.
Scientific Research Applications
Chemistry: 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of trifluoromethylsulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structure may impart desirable pharmacological properties to drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the amino group can form hydrogen bonds, while the trifluoromethylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects.
Comparison with Similar Compounds
5-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the sulfonyl group.
2-Amino-5-(trifluoromethylsulfonyl)benzonitrile: Positional isomer with different placement of functional groups.
4-Amino-2-(trifluoromethylsulfonyl)benzonitrile: Another positional isomer with the amino group in a different position.
Uniqueness: 5-Amino-2-(trifluoromethylsulfonyl)benzonitrile is unique due to the presence of both the trifluoromethylsulfonyl and nitrile groups on the same aromatic ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
914776-40-2 |
|---|---|
Molecular Formula |
C8H5F3N2O2S |
Molecular Weight |
250.20 g/mol |
IUPAC Name |
5-amino-2-(trifluoromethylsulfonyl)benzonitrile |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)7-2-1-6(13)3-5(7)4-12/h1-3H,13H2 |
InChI Key |
RDJPWNLKLJCBBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)


![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)


![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)


![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
